

Spectroscopic Analysis of Vinyl Oleate: A Technical Guide

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Compound of Interest		
Compound Name:	Vinyl oleate	
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This technical guide provides an in-depth overview of the spectroscopic analysis of **vinyl oleate**, a vinyl ester derived from oleic acid. The structural elucidation of this compound is critical for its application in polymer chemistry, where it serves as a co-monomer and plasticizer. This document details the principles and experimental protocols for Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting key data in a structured format for clear interpretation.

Introduction to Vinyl Oleate

Vinyl oleate (cis-9-octadecenyl ethenoate) is an organic molecule that combines the features of a long-chain fatty acid (oleic acid) and a reactive vinyl group. Its chemical structure, CH₂=CH-O-CO-(CH₂)₇CH=CH(CH₂)₇CH₃, imparts unique properties, making it a valuable monomer in the synthesis of polymers with enhanced flexibility and hydrophobicity. Accurate characterization of its molecular structure is essential for quality control and for understanding its reactivity and the properties of the resulting polymers. FTIR and NMR spectroscopy are powerful, non-destructive techniques indispensable for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its functional groups. It is a rapid and highly sensitive method for identifying the key chemical bonds present in a molecule.



Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes the analysis of a neat liquid sample of **vinyl oleate** using a common ATR-FTIR setup.

- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared Spectrometer equipped with an Attenuated
 Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
 - Scan Range: 4000–400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Sample Preparation and Analysis:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
 - Place a single drop of vinyl oleate directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum.[1][2]
 - After analysis, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

Data Presentation: Characteristic FTIR Peaks

The FTIR spectrum of **vinyl oleate** is characterized by the presence of absorptions corresponding to its vinyl ester and long aliphatic chain moieties.



Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group Assignment
~3010	Medium	=C-H Stretch	Olefinic C-H (Vinyl & Oleate)
~2925	Strong	C-H Asymmetric Stretch	-CH2- (Aliphatic chain)
~2855	Strong	C-H Symmetric Stretch	-CH₂- & -CH₃ (Aliphatic chain)
~1755	Very Strong	C=O Stretch	Vinyl Ester Carbonyl
~1645	Medium	C=C Stretch	Vinyl Group
~1140	Strong	C-O-C Asymmetric Stretch	Ester Linkage

Note: The C=O stretching frequency in vinyl esters (~1755 cm⁻¹) is typically higher than in saturated alkyl esters (~1735-1740 cm⁻¹) due to the electron-withdrawing effect of the vinyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of individual atoms. Both ¹H (proton) and ¹³C NMR are essential for the complete characterization of **vinyl oleate**.

Experimental Protocol: ¹H and ¹³C NMR

- Instrument Setup:
 - Spectrometer: A 300-500 MHz NMR spectrometer.[4]
 - Nuclei: ¹H and ¹³C.
 - Solvent: Deuterated chloroform (CDCl3) is a suitable solvent.[5]



- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[6]
- Sample Preparation and Analysis:
 - Prepare the sample by dissolving approximately 5-10 mg of vinyl oleate in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.
 - Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.[7][8][9]
 - Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments in **vinyl oleate**. The vinyl group protons exhibit a characteristic splitting pattern (doublet of doublets) due to geminal and cis/trans couplings.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Proton Assignment
~7.28	dd	1H	H-C(O)-O-CH=CH ₂
~5.35	m	2H	-CH=CH- (Oleate chain)
~4.87	dd	1H	H-C(O)-O-CH=CH ₂ (trans to O)
~4.57	dd	1H	H-C(O)-O-CH=CH ₂ (cis to O)
~2.32	t	2H	-CH ₂ -C=O
~2.01	m	4H	-CH2-CH=CH-CH2-
~1.63	m	2H	-CH2-CH2-C=O
~1.28	br s	~20H	-(CH ₂)n- (Aliphatic chain)
~0.88	t	3H	-СНз

dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet

Data Presentation: ¹³C NMR Spectral Data

The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule, confirming the presence of the vinyl ester and the unsaturated fatty acid chain.

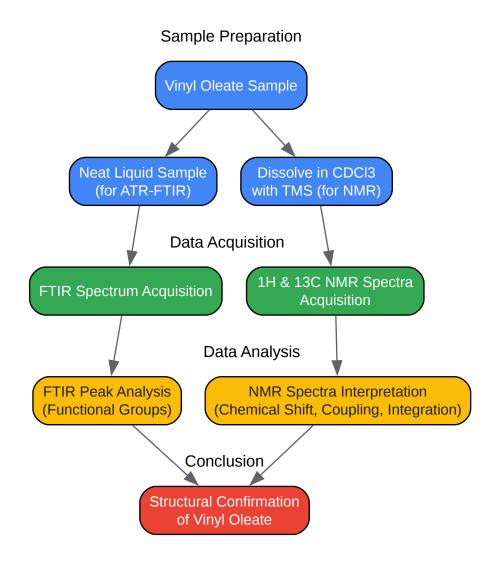


Chemical Shift (δ, ppm)	Carbon Assignment
~171.7	C=O (Ester carbonyl)
~141.2	H-C(O)-O-CH=CH ₂
~130.0	-CH=CH- (Oleate chain, 2 carbons)[10]
~97.5	H-C(O)-O-CH=CH ₂
~34.1	-CH ₂ -C=O
~31.9 - 22.7	-(CH ₂)n- (Aliphatic chain carbons)[10]
~14.1	-CH₃[10]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **vinyl oleate**.





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Caption: Workflow for the spectroscopic analysis of **vinyl oleate**.

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